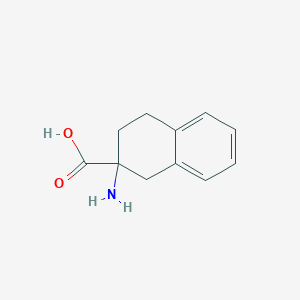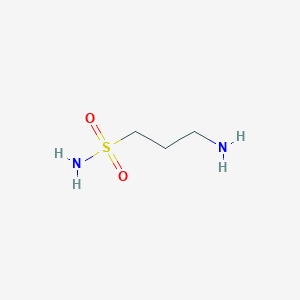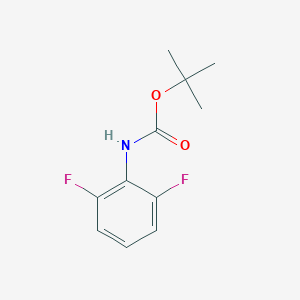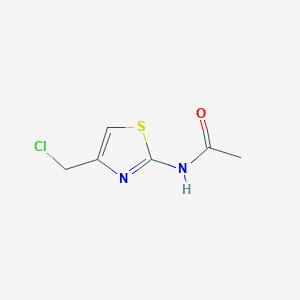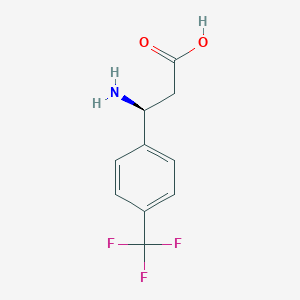
(s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is a topic of ongoing research. A number of cyclocondensation reactions for the synthesis of trifluoromethyl derivatives have been reported . The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ()-4-ethoxy-E 1,1,1-trifluorobut-3-en-2-one .Chemical Reactions Analysis
Trifluoromethylphenylboronic acid can be used as a reactant in various reactions, including site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more . Protodeboronation of pinacol boronic esters is also a significant reaction .Applications De Recherche Scientifique
-
Field : Organic Chemistry
Application : N-arylation of imidazoles and amines
Method : This compound is used to N-arylate imidazoles and amines with copper-exchanged fluorapatite .
Results : The specific outcomes of this application are not provided in the source, but the process likely results in the formation of new carbon-nitrogen bonds, expanding the complexity of the molecular structure .
-
Field : Organic Chemistry
Application : Microwave-promoted cross-coupling with acid chlorides
Method : This compound is used in microwave-promoted cross-coupling with acid chlorides, leading to aryl ketones .
Results : The specific outcomes of this application are not provided in the source, but the process likely results in the formation of new carbon-carbon bonds, expanding the complexity of the molecular structure .
-
Field : Organic Chemistry
Application : Site-selective Suzuki-Miyaura cross-coupling reactions
Method : This compound is used in site-selective Suzuki-Miyaura cross-coupling reactions .
Results : The specific outcomes of this application are not provided in the source, but the process likely results in the formation of new carbon-carbon bonds, expanding the complexity of the molecular structure .
-
Field : Organic Chemistry
Application : Palladium-catalyzed direct arylation reactions
Method : This compound is used in palladium-catalyzed direct arylation reactions .
Results : The specific outcomes of this application are not provided in the source, but the process likely results in the formation of new carbon-carbon bonds, expanding the complexity of the molecular structure .
-
Field : Organic Chemistry
Application : Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence
Method : This compound is used in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
Results : The specific outcomes of this application are not provided in the source, but the process likely results in the formation of new carbon-carbon and carbon-nitrogen bonds, expanding the complexity of the molecular structure .
-
Field : Organic Chemistry
Application : Ruthenium catalyzed direct arylation
Method : This compound is used in ruthenium catalyzed direct arylation .
Results : The specific outcomes of this application are not provided in the source, but the process likely results in the formation of new carbon-carbon bonds, expanding the complexity of the molecular structure .
Propriétés
IUPAC Name |
(3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDRZHVLIRZFQO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363266 | |
| Record name | (3S)-3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
CAS RN |
790203-84-8 | |
| Record name | (3S)-3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 790203-84-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride](/img/structure/B112947.png)

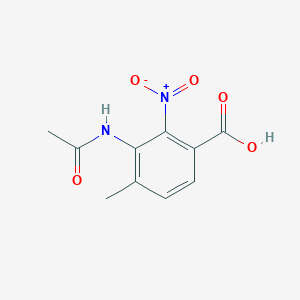
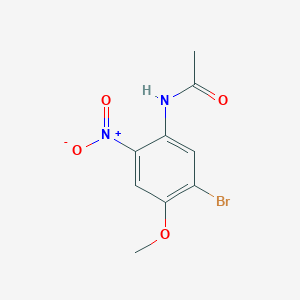
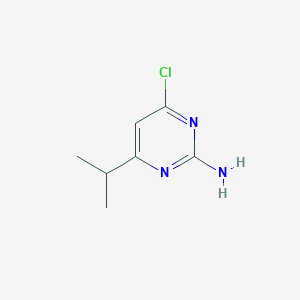
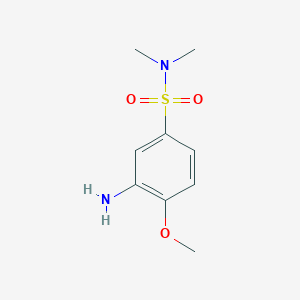
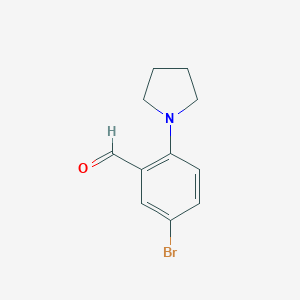
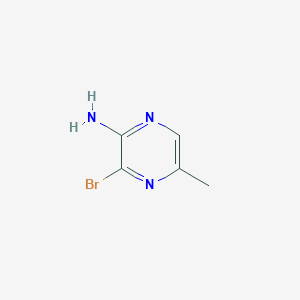
![3-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B112966.png)
